molecular formula C10H12BrIN2O2 B8726656 tert-Butyl (6-bromo-4-iodopyridin-3-yl)carbamate CAS No. 1200130-83-1

tert-Butyl (6-bromo-4-iodopyridin-3-yl)carbamate

Cat. No.: B8726656
CAS No.: 1200130-83-1
M. Wt: 399.02 g/mol
InChI Key: NKZOUWCPIXMOOD-UHFFFAOYSA-N
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Description

Tert-Butyl (6-bromo-4-iodopyridin-3-yl)carbamate is a useful research compound. Its molecular formula is C10H12BrIN2O2 and its molecular weight is 399.02 g/mol. The purity is usually 95%.
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Properties

CAS No.

1200130-83-1

Molecular Formula

C10H12BrIN2O2

Molecular Weight

399.02 g/mol

IUPAC Name

tert-butyl N-(6-bromo-4-iodopyridin-3-yl)carbamate

InChI

InChI=1S/C10H12BrIN2O2/c1-10(2,3)16-9(15)14-7-5-13-8(11)4-6(7)12/h4-5H,1-3H3,(H,14,15)

InChI Key

NKZOUWCPIXMOOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1I)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-bromo-4-iodo-nicotinic acid (18.3 g, 55.7 mmol), diphenylphosphorylazide (18 mL, 83.6 mmol) and triethylamine (23.5 mL, 167.2 mmol) in tert-butanol (110 mL) and toluene (120 mL) was heated at 110° C. for 3 h. The mixture was allowed to cool to ambient temperature then evaporated under reduced pressure. The resultant oil was treated with water (150 mL) and extracted with ethyl acetate (2×300 mL). The combined organic layer was dried over anhydrous sodium sulfate, filtered and evaporated to give a black solid. The resultant black solid was triturated with methanol (75 mL), collected by filtration, then washed with diethyl ether (30 mL) and left to air dry to afford the title compound as a brown solid (7.5 g, 34%). The remaining filtrate was evaporated and purified by flash chromatography on a pad of silica. The pad was washed with 20% ethyl acetate in cyclohexane. Collecting all fractions containing product followed by evaporation in vacuo and trituation with cyclohexane afforded further title compound (8.9 g, 40%) as a white solid (combined yield—16.4 g, 74%). 1H NMR (CDCl3, 300 MHz): 8.95 (s, 1H), 7.87 (s, 1H), 6.64 (s, 1H), 1.54 (s, 9H). LCMS (Method B): RT=3.83 min, M+H+=399/401.
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
23.5 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Yield
34%

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